molecular formula C12H9ClFN B12086756 2'-Chloro-2-fluoro-[1,1'-biphenyl]-3-amine

2'-Chloro-2-fluoro-[1,1'-biphenyl]-3-amine

Cat. No.: B12086756
M. Wt: 221.66 g/mol
InChI Key: PGGPBQWNHBHPIT-UHFFFAOYSA-N
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Description

2’-Chloro-2-fluoro-[1,1’-biphenyl]-3-amine is a chemical compound with the following structural formula:

C12H9ClF\text{C}_{12}\text{H}_9\text{ClF}C12​H9​ClF

It consists of a biphenyl core (two phenyl rings connected by a single bond) with chlorine and fluorine substituents. The compound’s systematic name reflects the positions of these substituents on the biphenyl ring system.

Preparation Methods

Synthetic Routes

Several synthetic routes exist for the preparation of 2’-chloro-2-fluoro-[1,1’-biphenyl]-3-amine. Here are two common methods:

  • Halogenation of Biphenyl:

    • Biphenyl can be chlorinated and fluorinated sequentially to yield the desired compound.
    • Chlorination typically occurs at the benzylic position, forming 2-chlorobiphenyl.
    • Subsequent fluorination introduces the fluorine atom, resulting in 2’-chloro-2-fluoro-[1,1’-biphenyl]-3-amine.
  • Cross-Coupling Reactions:

    • Palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura or Buchwald-Hartwig coupling, can be employed.
    • These reactions involve coupling an aryl halide (e.g., 2-chlorobiphenyl) with an aryl boronic acid or aryl amine (e.g., 2-fluoroaniline).

Industrial Production

The industrial production of this compound may involve large-scale halogenation processes followed by purification steps.

Chemical Reactions Analysis

Reactivity

    Benzylic Position Reactivity:

Common Reagents and Conditions

  • Chlorination: Chlorine gas or N-chlorosuccinimide (NCS) in the presence of a Lewis acid catalyst.
  • Fluorination: Fluorine gas or a fluorinating agent (e.g., Selectfluor®).
  • Cross-Coupling: Palladium catalyst, base, and appropriate coupling partners.

Major Products

The major product is 2’-chloro-2-fluoro-[1,1’-biphenyl]-3-amine itself.

Scientific Research Applications

This compound finds applications in:

    Organic Synthesis: As a versatile building block for more complex molecules.

    Materials Science: For designing functional materials.

    Medicinal Chemistry: As a scaffold for drug development.

Mechanism of Action

The specific mechanism of action for 2’-chloro-2-fluoro-[1,1’-biphenyl]-3-amine depends on its context (e.g., as a drug or catalyst). Further research is needed to elucidate its precise molecular targets and pathways.

Properties

Molecular Formula

C12H9ClFN

Molecular Weight

221.66 g/mol

IUPAC Name

3-(2-chlorophenyl)-2-fluoroaniline

InChI

InChI=1S/C12H9ClFN/c13-10-6-2-1-4-8(10)9-5-3-7-11(15)12(9)14/h1-7H,15H2

InChI Key

PGGPBQWNHBHPIT-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C2=C(C(=CC=C2)N)F)Cl

Origin of Product

United States

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